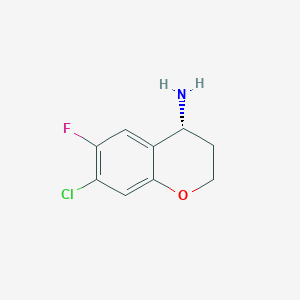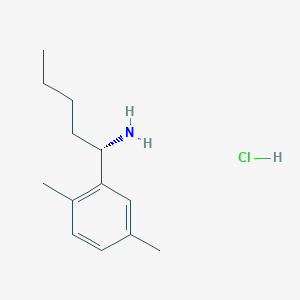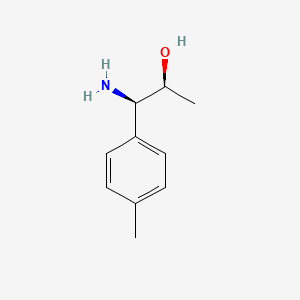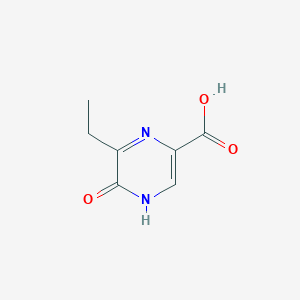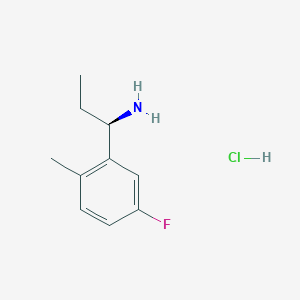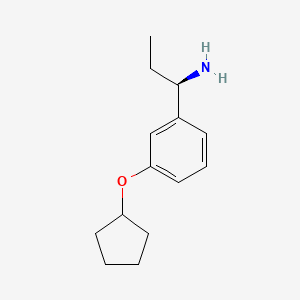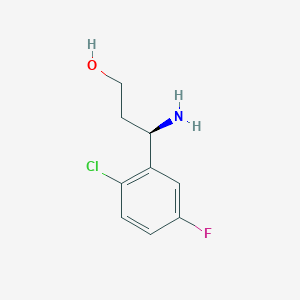
(R)-3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL is a chiral compound with the molecular formula C9H12ClFNO It is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-chloro-5-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or primary amines under suitable conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production of ®-3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in ®-3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the amino group or the phenyl ring.
Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or modified phenyl rings.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
®-3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL: The enantiomer of the compound with similar properties but different biological activity.
3-Amino-3-(2-chlorophenyl)propan-1-OL: Lacks the fluoro substituent, resulting in different reactivity and applications.
3-Amino-3-(2-fluorophenyl)propan-1-OL: Lacks the chloro substituent, affecting its chemical behavior.
Uniqueness
®-3-Amino-3-(2-chloro-5-fluorophenyl)propan-1-OL is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which enhance its reactivity and binding properties. Its chiral nature also allows for enantioselective applications in medicinal chemistry.
Propiedades
Fórmula molecular |
C9H11ClFNO |
|---|---|
Peso molecular |
203.64 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(2-chloro-5-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11ClFNO/c10-8-2-1-6(11)5-7(8)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1 |
Clave InChI |
ODACQZHPKNKTHJ-SECBINFHSA-N |
SMILES isomérico |
C1=CC(=C(C=C1F)[C@@H](CCO)N)Cl |
SMILES canónico |
C1=CC(=C(C=C1F)C(CCO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


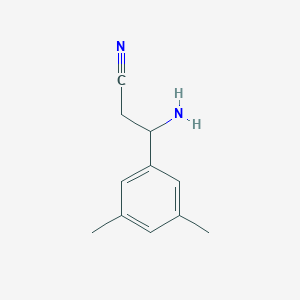
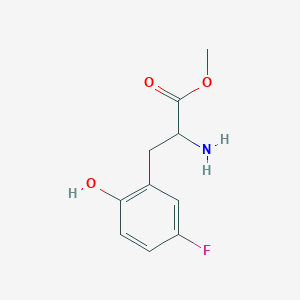
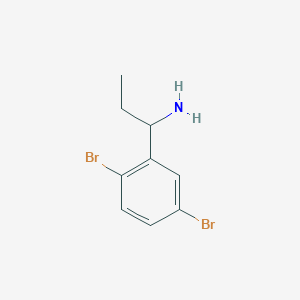
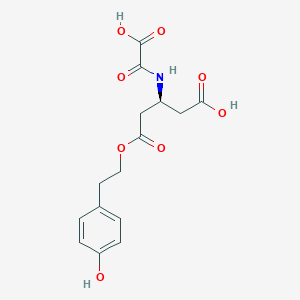
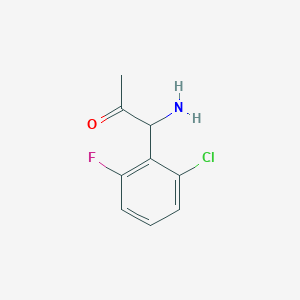
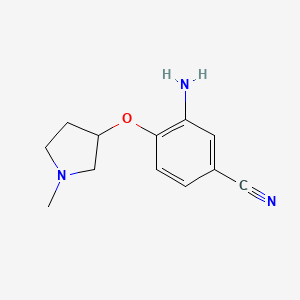

![2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride)](/img/structure/B13045985.png)
